3-Tert-butyl-4-hydroxybenzoic acid
Overview
Description
3-Tert-butyl-4-hydroxybenzoic acid is a chemical compound with the empirical formula C11H14O3 and a molecular weight of 194.23 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 3-Tert-butyl-4-hydroxybenzoic acid can be achieved under mild conditions in a cyclic process from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C–H bond activation and CO2 insertion chemistry starting with the Bi3+ complex .Molecular Structure Analysis
The molecular structure of 3-Tert-butyl-4-hydroxybenzoic acid is represented by the SMILES stringCC(C)(C)c1cc(ccc1O)C(O)=O
. The InChI representation is 1S/C11H14O3/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H,13,14)
. Physical And Chemical Properties Analysis
3-Tert-butyl-4-hydroxybenzoic acid is a solid substance . Its molecular weight is 194.23 . The compound has a SMILES string representation ofCC(C)(C)c1cc(ccc1O)C(O)=O
and an InChI representation of 1S/C11H14O3/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H,13,14)
.
Scientific Research Applications
Applications in Synthesis and Catalysis
Bismuth-based Cyclic Synthesis : 3,5-Di-tert-butyl-4-hydroxybenzoic acid is involved in bismuth-based cyclic synthesis processes. It's synthesized from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry. This process involves the formation of oxyaryl dianion and oxyarylcarboxy dianion intermediates, and further studies of these intermediates have shown their potential in producing various organic compounds (Kindra & Evans, 2014).
Synthesis of Hindered Phenolic Esters : The compound is used as a starting material for the synthesis of hindered phenolic esters. Ion-exchange resins have been employed as catalysts in the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid, exhibiting excellent catalytic performance. This method also investigated the influence of water on the reaction, revealing that water could improve the selectivity and increase the yield of the target product (Gao et al., 2014).
Applications in Material Science
Polyolefin Elastomer Grafting : 3,5-Di-tert-butyl-4-hydroxybenzoic acid is utilized in the synthesis of monomeric antioxidants. These antioxidants are synthesized from the esterification of the compound with unsaturated fatty alcohols. The resulting antioxidants exhibit significant antioxidant activity and have been evaluated in both blending and radical grafting processes. The study highlights the efficiency of antioxidants based on the chain length and phenolic group, and it demonstrates the potential of these synthesized esters in enhancing the stability of polymeric materials (Manteghi et al., 2016).
Applications in Pharmaceutical Chemistry
Synthesis of Triorganotin 3,5-Di-tert-butyl-4-hydroxybenzoates : Triorganotin 3,5-di-tert-butyl-4-hydroxybenzoates have been synthesized and characterized, showcasing their potential in medicinal chemistry. These compounds exhibit higher in vitro cytotoxicity against human tumor cell lines compared to clinically used cis-platin, suggesting their potential as therapeutic agents (Ding et al., 2012).
Antioxidant and Anti-inflammatory Properties
Novel Antioxidant Derivatives : Derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been synthesized with cysteamine and L-cysteine ethyl ester. These compounds exhibit significantly better antioxidant activity than their parent acids, demonstrating potential as anti-inflammatory agents and in protecting the liver against oxidative toxicity (Theodosis-Nobelos et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-tert-butyl-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFDJRIEGYDIEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559865 | |
Record name | 3-tert-Butyl-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-4-hydroxybenzoic acid | |
CAS RN |
66737-88-0 | |
Record name | 3-tert-Butyl-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.